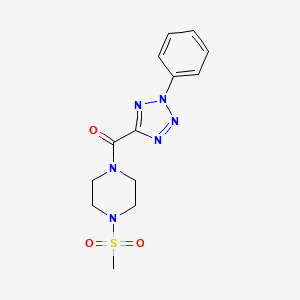
(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a piperazine ring which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . It also contains a methylsulfonyl group and a phenyl group attached to the piperazine ring. The other part of the molecule is a 2-phenyl-2H-tetrazol-5-yl group. Tetrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperazine ring. The sulfonyl group is likely to be in a sulfonyl plane, and the phenyl and tetrazole rings are likely to be planar as well .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The sulfonyl group could potentially undergo substitution reactions, and the tetrazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and the functional groups present. The presence of the piperazine ring and the sulfonyl group could potentially increase the solubility of the compound .Scientific Research Applications
Potential Applications in Scientific Research
Drug Metabolism and Pharmacokinetics
Studies on compounds with similar structures, such as various piperazine derivatives, have been conducted to understand their metabolism, pharmacokinetics, and disposition within the human body. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans were characterized to understand its pharmacokinetics and metabolite profiling (Renzulli et al., 2011). Similar research could apply to "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone," focusing on its metabolic pathways, the role of human enzymes in its biotransformation, and its elimination routes.
Antidote for Poisoning
Compounds like fomepizole, which is used in treating methanol and ethylene glycol poisonings by inhibiting alcohol dehydrogenase, highlight the therapeutic applications of chemical inhibitors in acute toxicology. Fomepizole's effectiveness in preventing the metabolic conversion of toxic alcohols into their harmful metabolites, as demonstrated in various clinical settings (Brent et al., 2001), could provide a framework for researching the potential therapeutic uses of "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone" in similar scenarios.
Receptor Binding Studies
Research into specific receptor antagonists or agonists, such as the study on SB-649868 for insomnia treatment, often involves detailed analysis of the compound's interaction with target receptors and its effect on physiological pathways (Renzulli et al., 2011). The detailed study of "(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone" could similarly involve its binding affinity, efficacy, and selectivity towards specific biological receptors, contributing to the development of novel therapeutics.
properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)12-14-16-19(15-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXIJDHNEBQYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(methylsulfonyl)piperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)
![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)
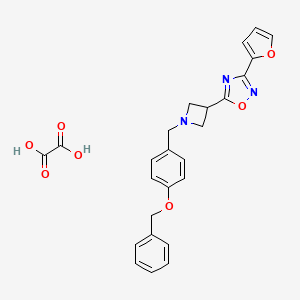
![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)
![N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)
![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)
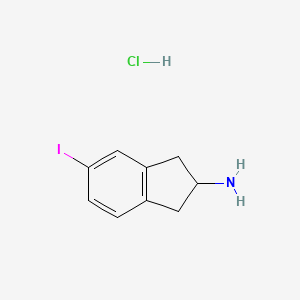
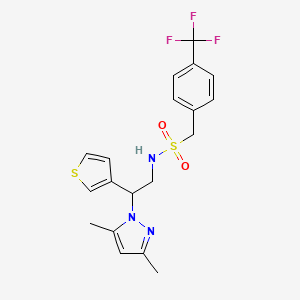
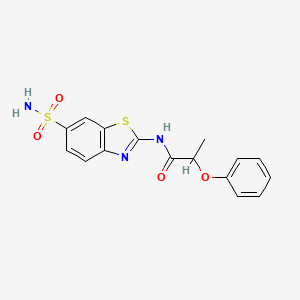
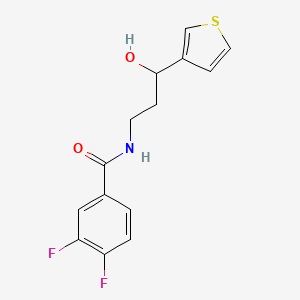
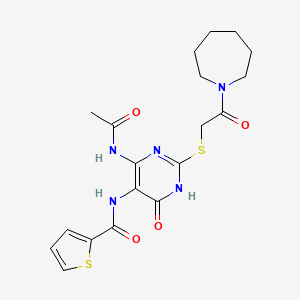
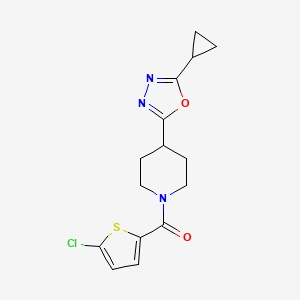
![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)